molecular formula C12H20O3 B13834675 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) CAS No. 411223-74-0

1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI)

Cat. No.: B13834675
CAS No.: 411223-74-0
M. Wt: 212.28 g/mol
InChI Key: ZKTAEPUJVDEYKB-UHFFFAOYSA-N
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Description

The compound 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) is a polycyclic organic molecule featuring an epoxide group and diol functionality within a decahydronaphthalene framework. Its stereochemistry (indicated by 4a,8a-dimethyl) suggests a rigid bicyclic or polycyclic structure with defined stereocenters.

Properties

CAS No.

411223-74-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2,7-dimethyl-11-oxatricyclo[6.2.1.02,7]undecane-4,5-diol

InChI

InChI=1S/C12H20O3/c1-11-5-7(13)8(14)6-12(11,2)10-4-3-9(11)15-10/h7-10,13-14H,3-6H2,1-2H3

InChI Key

ZKTAEPUJVDEYKB-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C(CC1(C3CCC2O3)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include the epoxidation of naphthalene derivatives followed by hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroxy or tetrahydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxylated derivatives.

Scientific Research Applications

1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring and hydroxyl groups enable it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) lacks direct data, comparisons can be drawn to structurally related compounds from the evidence:

Naphthalene, 1,2,3,4,4a,5,6,7-octahydro-1,4a-dimethyl-, trans- (9CI) (CAS 16423-16-8)

  • Structure : A decahydronaphthalene derivative with two methyl groups at positions 1 and 4a. Unlike the target compound, it lacks epoxide and diol groups but shares a partially hydrogenated naphthalene core .
  • Physicochemical Properties :
    • Molecular formula: C₁₂H₂₀
    • InChIKey: QPKYDOXXVXJLPX-UHFFFAOYSA-N
    • XLogP3: 4.3 (indicating moderate hydrophobicity) .
  • Applications : Likely used as a precursor in terpene-like syntheses due to its bicyclic framework.

9-Methyltetracyclo[6.2.1.1³,⁶.0²,⁷]dodeca-4-ene (CAS 21681-47-0)

  • Structure : A tetracyclic hydrocarbon with a methyl group. Its fused-ring system shares geometric complexity with the target compound but lacks oxygen-containing functional groups (epoxide, diol) .
  • Physicochemical Properties :
    • Molecular formula: C₁₃H₁₈
    • Molar mass: 174.28 g/mol
  • Applications : Possibly a model compound for studying strained ring systems or Diels-Alder reactions .

Key Comparative Analysis

Property 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) Naphthalene, 1,2,3,4,4a,5,6,7-octahydro-1,4a-dimethyl- 9-Methyltetracyclo[...]dodeca-4-ene
Core Structure Decahydronaphthalene with epoxide and diol Partially hydrogenated naphthalene Tetracyclic fused rings
Functional Groups Epoxide, diol None None
Molecular Formula Not available C₁₂H₂₀ C₁₃H₁₈
Hydrophobicity (XLogP3) Likely polar due to diol/epoxide 4.3 Not reported
Stereochemical Complexity High (4a,8a-dimethyl configuration) Moderate (trans configuration) High (fused-ring strain)

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